molecular formula C9H8N2O2 B8548665 3-Methyl-1,7-naphthyridine-2,4-diol

3-Methyl-1,7-naphthyridine-2,4-diol

Cat. No.: B8548665
M. Wt: 176.17 g/mol
InChI Key: FOAWJODPFCXWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1,7-naphthyridine-2,4-diol is a heterocyclic compound featuring a 1,7-naphthyridine core substituted with a methyl group at position 3 and hydroxyl groups at positions 2 and 3.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-hydroxy-3-methyl-1H-1,7-naphthyridin-2-one

InChI

InChI=1S/C9H8N2O2/c1-5-8(12)6-2-3-10-4-7(6)11-9(5)13/h2-4H,1H3,(H2,11,12,13)

InChI Key

FOAWJODPFCXWRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=NC=C2)NC1=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-methyl-1,7-naphthyridine-2,4-diol with analogous 1,7-naphthyridine derivatives described in the evidence, focusing on substituent effects, synthesis, biological activity, and physicochemical properties.

Substituent Effects and Functional Group Diversity

  • 3-Chloro-1,7-naphthyridine (): The chlorine substituent at position 3 is electron-withdrawing, reducing electron density on the naphthyridine ring. This substitution facilitates nucleophilic aromatic substitution (e.g., hydrazine displacement to yield 3-chloro-4-hydrazino derivatives) . Compared to the diol groups in the target compound, chloro derivatives exhibit lower polarity and reduced solubility in aqueous media.
  • Cyano-Substituted Derivatives (): Compounds such as (2R)-2-{[3-cyano-2-(2′-fluoro-3′-methylbiphenyl-4-yl)-1,7-naphthyridin-4-yl]amino}butanoic acid (BAY-091, 60) highlight the role of cyano groups in enhancing binding affinity and selectivity for enzyme targets. The cyano group’s strong electron-withdrawing nature stabilizes charge interactions in enzyme active sites, a property distinct from the hydrogen-donating diol groups in the target compound .
  • Amino Acid-Conjugated Derivatives (): Derivatives like N-[3-cyano-2-(2′-ethoxybiphenyl-4-yl)-1,7-naphthyridin-4-yl]-alanine incorporate amino acid side chains, improving solubility and enabling interactions with polar residues in biological targets. The diol groups in this compound may similarly enhance aqueous solubility but lack the chiral centers present in amino acid conjugates .

Physicochemical Properties

Compound Substituents Solubility Key Functional Groups Biological Role
This compound 3-methyl, 2,4-diol High (polar) -OH, -CH₃ Potential antioxidant/chelator
3-Chloro-1,7-naphthyridine (45) 3-Cl Moderate -Cl Intermediate for synthesis
BAY-091 (60) 3-cyano, biphenyl, amino acid Low to moderate -CN, -COOH Kinase inhibitor
N-[3-Cyano-...-alanine (1) 3-cyano, alanine Moderate -CN, -NH₂, -COOH Enzyme inhibitor

Research Findings and Implications

  • Synthetic Challenges: Introducing diol groups requires careful oxidation or protection/deprotection strategies, as seen in analogous triazolyl derivatives () .
  • Contradictions: While cyano and chloro substituents enhance target affinity in inhibitors , polar diol groups might reduce membrane permeability, necessitating prodrug strategies for therapeutic use.

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